molecular formula C15H10ClFN2O B1417757 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine CAS No. 1097066-43-7

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Cat. No. B1417757
M. Wt: 288.7 g/mol
InChI Key: KFQLUOLTOWQNTB-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine” belongs to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazoles are five-membered rings with three carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds typically involves the cyclization of a suitable precursor, often through a condensation reaction. For oxazoles, this could involve the cyclodehydration of an amino alcohol or the cyclization of a hydroxyimino ketone .


Molecular Structure Analysis

The molecular structure of this compound would be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its functional groups. The oxazole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The amine group (-NH2) is a common site for reactions, as it can act as a nucleophile or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques. These might include differential scanning calorimetry (DSC) for melting point determination, gas chromatography for boiling point determination, and solubility tests .

Scientific Research Applications

Subheading Antibacterial and Antioxidant Activities of Amine Oxalates

Amine oxalates derived from 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine have been studied for their potential antibacterial and antioxidant activities. Research indicates that certain compounds within this category demonstrate notable antibacterial properties, although their capability to neutralize superoxide radicals, a measure of antioxidant activity, is generally limited. This emphasizes the potential of these compounds in antibacterial applications while suggesting a need for further optimization in their antioxidant properties (Arutyunyan et al., 2012).

Synthesis and Structural Characterization

Subheading Synthesis and Analysis of Novel Heterocyclic Compounds

The synthesis and structural analysis of novel compounds featuring the 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine moiety have been a subject of significant interest. These efforts have led to the creation of compounds with promising antibacterial properties against a range of bacterial strains, showcasing the versatility and potential applicability of these molecules in addressing bacterial infections. The meticulous process of compound characterization using various analytical techniques lays the groundwork for understanding their structure and potential biological activities (Mehta, 2016).

Molecular Structural Analysis

Subheading Isostructural Analysis of Thiazole Derivatives

In a distinct study, the crystallization and structural determination of isostructural thiazole derivatives containing the 3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine moiety were carried out. The findings highlighted the near-planar nature of these compounds and detailed their molecular conformations, contributing valuable insights into their chemical structure and potential interactions. This level of analysis is critical for understanding the properties of these molecules and for guiding further research and application in various scientific domains (Kariuki et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These might include in vitro tests (e.g., cytotoxicity assays) and in vivo tests (e.g., rodent toxicity studies) .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. For example, it could be studied as a potential pharmaceutical compound, or its chemical reactivity could be explored in more detail .

properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-11-5-1-10(2-6-11)14-13(15(18)20-19-14)9-3-7-12(17)8-4-9/h1-8H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQLUOLTOWQNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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